4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid and its derivatives often involves multi-step chemical processes. For instance, derivatives of this compound have been prepared using amino- and/or hydroxy-substituted cyclic amino groups, with variations in the N-1 substituent demonstrating significant influence on antibacterial activity. Such synthesis pathways highlight the versatility and adaptability of the naphthyridine core in medicinal chemistry applications (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid features a naphthyridine skeleton which is crucial for its biological activities. The presence of hydroxy and carboxylic acid groups within this structure not only influences its chemical reactivity but also its interaction with biological targets. Studies have shown that specific substitutions on the naphthyridine ring can significantly alter the compound's biological efficacy and pharmacokinetic properties.
Chemical Reactions and Properties
Chemical modifications of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid have led to a variety of derivatives with enhanced biological activities. For example, modifications at specific positions of the naphthyridine ring, such as the introduction of amino groups or the alteration of the carboxylic acid moiety, have been shown to play a critical role in determining the compound’s antibacterial potency. This illustrates the compound's flexibility in undergoing chemical transformations to improve its biological relevance (Santilli et al., 1975).
Scientific Research Applications
Luminescent Complexes and Bioimaging Agents
- Application : 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives are utilized in creating luminescent complexes, specifically Europium(III) complexes. These complexes exhibit strong luminescence, remarkable UV-light stability, and reversible luminescence intensity changes with varied pH values. Due to these properties, they have potential applications as bioimaging agents and pH probes.
- References :
- Wei et al. (2016) studied two Eu(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives, highlighting their strong luminescence and stability, making them suitable for bioimaging and as pH probes (Wei et al., 2016).
Supramolecular Organic Salts
- Application : The compound plays a role in the formation of binary supramolecular organic salts. These salts, formed through non-covalent interactions, have been studied for their supramolecular architectures, which are stabilized by hydrogen bonds and other weak interactions.
- References :
- Jin et al. (2011) explored the creation of anhydrous and hydrous multicomponent adducts of 2-aminoheterocyclic compounds, including derivatives of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, with various carboxylic acids (Jin et al., 2011).
Spectroscopic Studies
- Application : Derivatives of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid are subjects of spectroscopic studies, focusing on their solvatochromism, intramolecular hydrogen bonding, and interaction with solvents. These studies enhance the understanding of their chemical behavior in different environments.
- References :
- Santo et al. (2003) conducted spectroscopic studies on derivatives, including their solvatochromism and intramolecular hydrogen-bonded structures (Santo et al., 2003).
Synthesis of Naphthyridine Derivatives
- Application : The compound is integral in synthesizing various naphthyridine derivatives, which have potential pharmacological activities. This synthesis process is crucial for developing new compounds with medicinal properties.
- References :
- Perillo et al. (2009) synthesized derivatives of 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid and related compounds, indicating their potential pharmacological activity (Perillo et al., 2009).
Future Directions
1,5-Naphthyridine derivatives, including “4-Hydroxy-1,5-naphthyridine-3-carboxylic acid”, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on exploring their potential applications in medicinal chemistry and developing more efficient synthetic strategies .
properties
IUPAC Name |
4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5(9(13)14)4-11-6-2-1-3-10-7(6)8/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIKMSUDZMCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201723 | |
Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
CAS RN |
53512-10-0 | |
Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53512-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053512100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1,5-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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